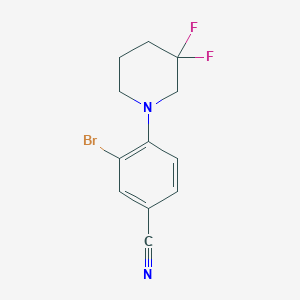
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl compounds are a class of organic compounds containing an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms . They are used in various fields of chemistry due to their unique structure and reactivity.
Synthesis Analysis
The synthesis of azetidin-3-yl compounds can vary greatly depending on the specific compound. Generally, they can be synthesized through cyclization reactions .Molecular Structure Analysis
Azetidin-3-yl compounds have a three-membered ring with one nitrogen atom. The specific structure of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would include additional functional groups attached to this ring .Chemical Reactions Analysis
The reactivity of azetidin-3-yl compounds can be quite diverse due to the strain of the three-membered ring and the presence of the nitrogen atom .Physical and Chemical Properties Analysis
Azetidin-3-yl compounds generally have a high strain due to their three-membered ring, which can influence their physical and chemical properties . The specific properties of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would depend on its exact structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A study focused on synthesizing novel derivatives from 4-(4-aminophenyl)morpholin-3-one molecule through a multistep process. These derivatives exhibited antimicrobial activity against specific bacterial and fungal strains, highlighting the potential of these compounds in medical applications and drug development (Majithiya & Bheshdadia, 2022). Furthermore, pyrimidine-azetidinone analogues demonstrated antimicrobial and antitubercular activities, suggesting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Synthesis and Structural Analysis
In the realm of molecular synthesis, azetidin-2-ones, especially those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have been studied for their antimitotic properties. Different substituents on the lactam 3 and 4 positions result in diverse structures and functions, indicating the versatility of these compounds in chemical research and potentially in pharmacology (Twamley et al., 2020).
Molecular Imaging and Drug Discovery
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling, suggests its potential as a novel ligand for nicotinic receptors. This highlights the application of azetidin-2-ylmethoxy compounds in molecular imaging and drug discovery, particularly in studying and targeting nicotinic receptors (Karimi & Långström, 2002).
Mecanismo De Acción
The mechanism of action of azetidin-3-yl compounds can vary greatly depending on their specific structure and the context in which they are used.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) involves the reaction of 2,2-dimethylmorpholine with azetidine followed by the addition of trifluoroacetic acid. The resulting product is then purified to obtain the bis(2,2,2-trifluoroacetate) salt.", "Starting Materials": [ "2,2-dimethylmorpholine", "azetidine", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Add azetidine to a solution of 2,2-dimethylmorpholine in anhydrous dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add trifluoroacetic acid to the reaction mixture and stir for an additional 2 hours.", "Step 4: Purify the resulting product by precipitation with diethyl ether.", "Step 5: Collect the precipitate and wash with diethyl ether to obtain the bis(2,2,2-trifluoroacetate) salt of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine." ] } | |
Número CAS |
1523606-35-0 |
Fórmula molecular |
C11H19F3N2O3 |
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)-2,2-dimethylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2O.C2HF3O2/c1-9(2)7-11(3-4-12-9)8-5-10-6-8;3-2(4,5)1(6)7/h8,10H,3-7H2,1-2H3;(H,6,7) |
Clave InChI |
NYXIIAIAQHCENK-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)
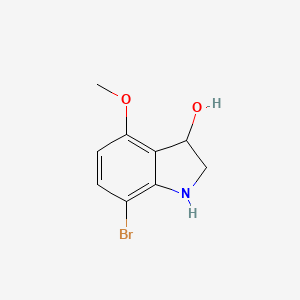
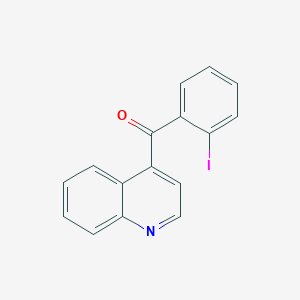
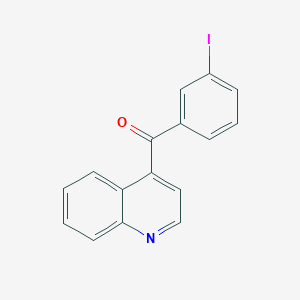

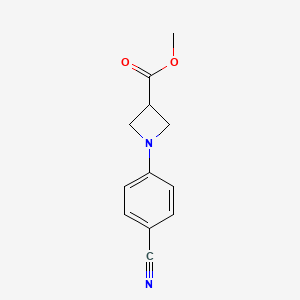
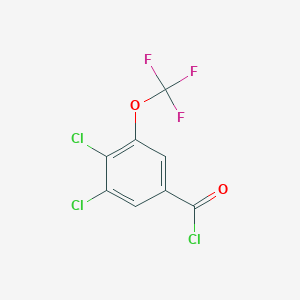
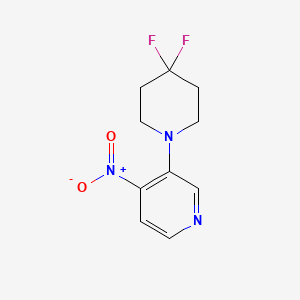

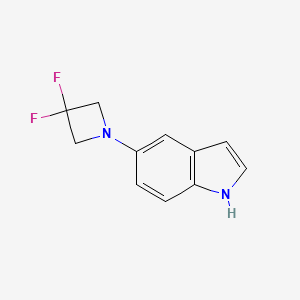
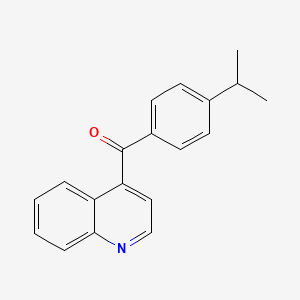
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)
